Voriconazole-13C3
Description
Overview of Voriconazole (B182144) and the Strategic Rationale for 13C3 Labeling in Research
Voriconazole is a broad-spectrum, second-generation triazole antifungal agent. pharmgkb.org Its primary mechanism of action is the inhibition of a fungal cytochrome P450 enzyme, 14-alpha-lanosterol demethylase, which is an essential step in the biosynthesis of ergosterol (B1671047). pharmgkb.orgcerilliant.com Ergosterol is a vital component of the fungal cell membrane; its depletion disrupts the membrane's integrity, leading to the inhibition of fungal growth. pharmgkb.orgcerilliant.com
The metabolism of Voriconazole is a critical area of research due to its complexity and variability. It is extensively metabolized in the liver, primarily by the highly polymorphic cytochrome P450 enzymes CYP2C19, and to a lesser extent by CYP2C9 and CYP3A4. pharmgkb.orgdovepress.com This leads to significant inter-individual variability in drug exposure, which can impact its efficacy. pharmgkb.orgplos.org
This is where the strategic use of Voriconazole-13C3 becomes paramount. This compound is a stable isotope-labeled analogue of Voriconazole in which three specific carbon atoms have been replaced with the heavier ¹³C isotope. pharmaffiliates.com This labeling does not alter the chemical properties of the molecule but increases its mass by three units. pharmaffiliates.com
The primary rationale for using this compound in research is its application as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). scirp.orgnih.gov Given the wide variability in patient plasma concentrations, precise measurement is essential. plos.org Using a stable isotope-labeled internal standard like this compound allows researchers and clinicians to accurately quantify Voriconazole levels in patient samples, which is crucial for pharmacokinetic studies and therapeutic drug monitoring. nih.govnih.gov The distinct mass difference ensures that the signal from the internal standard is clearly distinguishable from the unlabeled drug, leading to reliable and reproducible results. iu.eduscirp.org
Table 1: Properties of Voriconazole and this compound
| Property | Voriconazole | This compound |
| Chemical Formula | C₁₆H₁₄F₃N₅O | C₁₅¹³CH₁₄F₃N₅O |
| Molecular Weight | ~349.31 g/mol | ~352.32 g/mol |
| Isotopic Label | None | Three ¹³C atoms |
| Primary Use in Research | Antifungal agent (analyte) | Internal standard for quantitative mass spectrometry |
| CAS Number | 137234-62-9 | 1261395-15-6 pharmaffiliates.com |
Note: The molecular formula for this compound may be represented in various ways to denote the isotopic carbons.
Academic Research Context of Isotopically Labeled Voriconazole Analogues
Several studies highlight this application:
A study developing a paper spray-mass spectrometry method for quantifying five different triazole antifungal agents, including Voriconazole, utilized stable isotopically-labeled analogues for each compound to ensure accuracy. nih.gov Specifically, Voriconazole-d3 was used as the internal standard for Voriconazole. nih.gov
Research focused on quantifying Voriconazole in equine tears via paper spray high-resolution accurate mass spectrometry also relied on an isotope-labeled internal standard (Voriconazole-d3) to achieve good linearity, precision, and accuracy. medchemexpress.com
In the development of a method for the simultaneous analysis of six azole antifungal agents in human plasma, isotopically labeled internal standards were noted as a significant advantage over non-isotopically labeled ones because they can compensate for matrix effects, a potential source of imprecision.
These examples underscore the critical role that stable isotope-labeled analogues like this compound play in the robust and reliable quantification of Voriconazole in complex biological matrices. This precision is fundamental for pharmacokinetic modeling, understanding drug-drug interactions, and ultimately for personalizing therapy. nih.govnih.gov
Properties
CAS No. |
1261395-15-6 |
|---|---|
Molecular Formula |
C₁₅¹³CH₁₁D₃F₃N₅O |
Molecular Weight |
353.32 |
Synonyms |
(αR,βS)-α-(2,4-Difluorophenyl)-5-fluoro-β-(methyl-13C3)-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol; DRG 0301-13C3; UK-109496-13C3; VRC-13C3; Vfend-13C3; Voriconazol-13C3; |
Origin of Product |
United States |
Synthetic Methodologies for Voriconazole 13c3
The synthesis of Voriconazole-13C3 involves the strategic incorporation of carbon-13 isotopes into the molecular framework. This is typically achieved by utilizing a labeled precursor during the synthetic process.
Precursor Synthesis and Isotopic Incorporation Strategies
The most common synthetic routes for voriconazole (B182144) involve the coupling of two key fragments: a substituted difluorophenyl-triazole ketone and a pyrimidine (B1678525) derivative. The introduction of the ¹³C₃ label is strategically planned to be part of one of these precursors, which is then carried through the synthetic sequence.
Introduction of Carbon-13 Atoms at Specific Positions
The labeling of Voriconazole with three carbon-13 atoms is most efficiently accomplished by introducing the isotopes into the 5-fluoropyrimidine (B1206419) ring. This is because precursors for pyrimidine synthesis are often simpler and more commercially accessible in isotopically labeled forms. acs.orgresearchgate.net A plausible strategy involves using a ¹³C-labeled precursor for the construction of the pyrimidine ring itself. For instance, a synthetic pathway could utilize precursors where three carbon atoms are already ¹³C-labeled, which are then used to build the 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) intermediate.
One general synthesis of voriconazole involves the reaction of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with a 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine in the presence of zinc. nih.gov To create Voriconazole-¹³C₃, the pyrimidine precursor would be synthesized using starting materials containing three ¹³C atoms. For example, building the pyrimidine ring from smaller, labeled fragments ensures the specific placement of the heavy isotopes.
| Step | Reaction | Precursor Example |
| 1 | Pyrimidine Ring Formation | Synthesis of 5-fluoropyrimidine from small, ¹³C₃-labeled building blocks. |
| 2 | Side Chain Addition | Attachment of the ethyl group to the labeled pyrimidine ring. |
| 3 | Coupling Reaction | Condensation of the labeled pyrimidine intermediate with the difluorophenyl-triazole ketone fragment. |
| 4 | Final Modification | Removal of protecting groups or other chemical modifications to yield Voriconazole-¹³C₃. |
Comparison of Synthetic Routes for Labeled Voriconazole
While labeling the pyrimidine ring is a common approach, other synthetic strategies could theoretically be employed.
Labeling the Difluorophenyl Ring: This would require starting with a ¹³C-labeled difluorobenzene. This can be a more complex and costly precursor to synthesize or procure.
Labeling the Triazole Moiety: Introducing ¹³C atoms into the triazole ring is also possible but may involve more intricate synthetic steps compared to pyrimidine synthesis.
Labeling the Ethyl Group Side Chain: This would involve using ¹³C-labeled ethylating agents. While feasible, this would only allow for a ¹³C₂ label unless a carbon on the pyrimidine ring is also labeled.
Chemical Characterization of this compound
Following synthesis, rigorous chemical characterization is essential to confirm the structure, purity, and isotopic enrichment of this compound.
Structural Elucidation of the Labeled Compound
The precise structure of this compound, including the location of the carbon-13 atoms, is confirmed using a combination of spectroscopic techniques.
Mass Spectrometry (MS): This is a primary tool for confirming the successful incorporation of the isotopic labels. frontiersin.orgnih.gov The molecular weight of this compound will be three mass units higher than that of unlabeled voriconazole. High-resolution mass spectrometry can distinguish between the isotopologues and confirm the elemental composition. Tandem MS (MS/MS) would show a corresponding +3 Da shift in the mass of fragments containing the labeled pyrimidine ring. frontiersin.org
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Key Mass Shift |
| Voriconazole | C₁₆H₁₄F₃N₅O | 349.1154 | N/A |
| Voriconazole-¹³C₃ | C₁₃¹³C₃H₁₄F₃N₅O | 352.1255 | +3.01 |
Purity Assessment and Isotopic Enrichment Verification
Ensuring the quality of the final product involves assessing both its chemical purity and the degree of isotopic labeling.
Purity Assessment: The chemical purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC). oup.com This technique separates the labeled compound from any unreacted starting materials, byproducts, or other impurities. A purity of >98% is often required for use as an analytical standard. lucerna-chem.ch
Isotopic Enrichment Verification: Mass spectrometry is used to determine the isotopic enrichment of the final compound. nih.govspringernature.com This analysis quantifies the percentage of molecules that contain the desired three ¹³C atoms versus those that might have fewer labels or are unlabeled. High isotopic enrichment (typically >98%) is crucial for its function as an internal standard to ensure accurate quantification in analytical methods. lucerna-chem.ch
Advanced Bioanalytical Applications of Voriconazole 13c3
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing Voriconazole-13C3 as an Internal Standard
The development of robust LC-MS/MS methods is fundamental for the accurate quantification of drugs and their metabolites in biological samples. shimadzu.com.sg this compound is the preferred internal standard in these assays due to its chemical and physical properties being nearly identical to the unlabeled analyte, voriconazole (B182144). This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, thus effectively compensating for variations in the analytical process. libios.frresearchgate.net
Methodology for Simultaneous Quantification of Voriconazole and its Metabolites in Biological Matrices
LC-MS/MS methods have been established for the simultaneous determination of voriconazole and its major metabolite, voriconazole N-oxide, in various biological matrices such as human plasma and urine. nih.govnih.govresearchgate.net A common approach involves a straightforward protein precipitation step to extract the analytes from the biological matrix. nih.govnih.gov For instance, acetonitrile (B52724) or methanol (B129727) is frequently used to precipitate proteins from plasma or urine samples. nih.govnih.govnih.gov
Following extraction, the sample is injected into a liquid chromatography system, often an ultra-performance liquid chromatography (UPLC) system for enhanced resolution and speed. nih.govscirp.org Chromatographic separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an organic solvent (like methanol or acetonitrile) and an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) acetate. nih.govnih.govnih.gov This separation is crucial for distinguishing the parent drug from its metabolites and other endogenous components of the matrix.
The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte, is critical for accurate quantification. researchgate.net While some methods have successfully used related but non-isotopic internal standards like fluconazole (B54011) or ketoconazole, isotopically labeled standards are considered the gold standard for minimizing analytical variability. nih.govscirp.orgfungalinfectiontrust.org
Optimization of Mass Spectrometry Parameters for Labeled Analytes
For quantitative analysis, tandem mass spectrometers are typically operated in the positive electrospray ionization (ESI+) mode and set to Multiple Reaction Monitoring (MRM). nih.govnih.gov This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Optimization of MS parameters is a critical step. This involves infusing a solution of the standard compound (e.g., voriconazole) into the mass spectrometer to determine the optimal cone voltage to maximize the intensity of the precursor ion (the molecular ion, [M+H]⁺). fungalinfectiontrust.org Subsequently, the collision energy is adjusted to generate a stable and abundant product ion for MRM transitions. fungalinfectiontrust.org
For this compound, the mass transition will be shifted by +3 Da compared to the unlabeled voriconazole, providing a distinct signal for quantification while ensuring its ionization and fragmentation behavior closely mimics the analyte. clpmag.com This slight mass difference allows the instrument to differentiate between the analyte and the internal standard, while the identical chemical structure ensures that any ion suppression or enhancement effects from the matrix affect both compounds equally. researchgate.net
Table 1: Example Mass Spectrometry Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Voriconazole | 350.1 | 281.1 |
| This compound (Internal Standard) | 353.1 | 284.1 |
| Voriconazole N-oxide | Varies by study | Varies by study |
| Fluconazole (Alternative IS) | 307.2 | 220.2 |
Note: The specific m/z values can vary slightly based on the instrument and optimization. The values for this compound are inferred based on the +3 mass shift from the unlabeled compound. clpmag.comnih.govnih.gov
Rigorous Validation Criteria for Bioanalytical Assays (e.g., linearity, precision, accuracy, recovery, matrix effects)
Bioanalytical methods must undergo rigorous validation to ensure their reliability, following guidelines from regulatory bodies. nih.gov Key validation parameters include:
Linearity: The assay should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. For voriconazole assays, this range is often between 0.1 to 10.0 µg/mL or mg/L in plasma, with correlation coefficients (r²) consistently exceeding 0.99. nih.govnih.govnih.gov
Precision and Accuracy: Precision measures the closeness of repeated measurements, expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy reflects how close the measured value is to the true value, expressed as a percentage bias. For bioanalytical assays, both intra-day and inter-day precision and accuracy should typically be within ±15%. nih.govnih.gov
Recovery: This assesses the efficiency of the extraction process. It is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. Recovery for voriconazole is often expected to be greater than 85%. nih.gov
Matrix Effects: This evaluates the influence of co-eluting, undetected matrix components on the ionization of the analyte. The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. researchgate.net
Stability: The stability of the analyte is tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles and storage at room temperature, to ensure that the concentration does not change before analysis. fungalinfectiontrust.org
Table 2: Representative Validation Data for Voriconazole Assays
| Parameter | Acceptance Criteria | Reported Value Example | Source |
| Linearity Range | r² > 0.99 | 0.1 - 10.0 µg/mL (r² = 0.9995) | nih.gov |
| Intra-day Precision | CV < 15% | < 8.97% | nih.gov |
| Inter-day Precision | CV < 15% | < 7.68% | nih.gov |
| Accuracy | 85-115% (±15%) | Within 9% | nih.gov |
| Recovery | Consistent and reproducible | > 85% | nih.gov |
Application in Quantitative Analysis of Voriconazole and Metabolite Concentrations in Pre-clinical and In Vitro Systems
Validated LC-MS/MS methods using this compound are indispensable tools for pre-clinical and in vitro research, providing crucial data on the drug's metabolic fate.
Analysis in Tissue Homogenates and Cellular Extracts
Quantifying drug concentrations in tissues and cells is vital for understanding drug distribution and local efficacy. The methods developed for plasma can be adapted for these more complex matrices. Sample preparation for tissue homogenates often requires additional homogenization and clean-up steps to remove lipids and other interfering substances before the standard protein precipitation or liquid-liquid extraction can be performed. The robustness of using this compound as an internal standard is particularly advantageous in these varied and complex matrices, ensuring reliable quantification despite potential matrix differences between, for example, liver tissue and lung tissue homogenates.
Quantification in Microsomal and Recombinant Enzyme Incubation Samples
In vitro metabolism studies are essential for identifying the enzymes responsible for a drug's breakdown and for investigating potential drug-drug interactions. nih.gov These studies typically involve incubating the drug with human liver microsomes (HLMs) or specific recombinant cytochrome P450 (CYP) enzymes. washington.edumdpi.comnih.gov
In these systems, voriconazole is metabolized primarily by CYP2C19, CYP3A4, and to a lesser extent, CYP2C9, to form its major metabolite, voriconazole N-oxide. washington.edumdpi.com LC-MS/MS methods utilizing this compound are employed to quantify the depletion of the parent drug (voriconazole) and the formation of the metabolite over time. washington.edu This allows for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), for each enzyme involved. washington.edumdpi.com The high sensitivity of these assays is crucial for detecting metabolite formation even at low substrate concentrations, and the specificity ensures that the measurements are not confounded by other components in the incubation mixture. shimadzu.com.sg
Mechanistic Investigations in Drug Metabolism Utilizing Voriconazole 13c3
Elucidation of Metabolic Pathways and Identification of Metabolites
The metabolism of voriconazole (B182144) is extensive, with less than 2% of the parent drug excreted unchanged. nih.gov The primary metabolic routes involve N-oxidation of the fluoropyrimidine ring, hydroxylation of the methyl group, and hydroxylation of the fluoropyrimidine ring. nih.govpharmgkb.org The major circulating metabolite in humans is voriconazole N-oxide, which is pharmacologically inactive. nih.govpharmgkb.orgnih.gov
Tracer Studies for N-oxidation and Hydroxylation Pathways
The use of Voriconazole-13C3 as a tracer allows for the unambiguous identification and quantification of its metabolites, even at low concentrations. In these studies, the isotopically labeled compound is administered, and its metabolic products are differentiated from endogenous molecules by mass spectrometry. This technique is instrumental in confirming the chemical structures of metabolites such as voriconazole N-oxide and various hydroxylated derivatives. nih.govnih.govsemanticscholar.org
The principal metabolic pathways for voriconazole are:
N-oxidation: This process leads to the formation of voriconazole N-oxide, the most abundant metabolite found in circulation. nih.govpharmgkb.orgnih.gov
Hydroxylation: This occurs at two main sites: the methyl group, forming hydroxyvoriconazole, and the fluoropyrimidine ring. nih.govpharmgkb.org Hydroxyvoriconazole can be further metabolized to dihydroxy-voriconazole. pharmgkb.org
Mapping of Enzymatic Transformations (e.g., Cytochrome P450 Isoenzymes, Flavin-Containing Monooxygenases)
Multiple enzyme systems are responsible for the biotransformation of voriconazole. The cytochrome P450 (CYP) family of enzymes plays a predominant role, with flavin-containing monooxygenases (FMOs) also making a significant contribution. nih.govpharmgkb.orgnih.gov
Cytochrome P450 (CYP) Isoenzymes: Voriconazole is primarily metabolized by CYP2C19, with CYP3A4 and CYP2C9 also being involved. pfizermedicalinformation.comnih.gov It is estimated that CYP enzymes mediate approximately 75% of the total metabolism of voriconazole. nih.govpharmgkb.orgnih.gov Specifically, CYP2C19 is the main enzyme responsible for the formation of voriconazole N-oxide. nih.govpharmgkb.orgfrontiersin.org The hydroxylation of the methyl group is primarily catalyzed by CYP3A4, while the hydroxylation of the fluoropyrimidine ring is thought to be mediated by CYP2C19. nih.govpharmgkb.org
Flavin-Containing Monooxygenases (FMOs): FMOs, particularly FMO1 and FMO3, contribute to the N-oxidation of voriconazole, accounting for about 25% of its metabolic transformation. nih.govpharmgkb.orgnih.govnih.gov
Assessment of Enzyme Kinetics and Inhibitory Potentials
The use of this compound is crucial for accurately determining the kinetic parameters of the enzymes involved in its metabolism.
Determination of Michaelis-Menten Kinetics for Voriconazole N-oxidation
Studies using human liver microsomes have shown that voriconazole N-oxidation follows Michaelis-Menten kinetics. nih.gov The process exhibits biphasic kinetics, suggesting the involvement of at least two different enzymes. nih.gov
Incubations with recombinant human CYP enzymes have allowed for the determination of specific kinetic parameters for each isoenzyme involved in N-oxidation. nih.govnih.gov These studies provide insights into the affinity of each enzyme for voriconazole and their maximum metabolic capacity.
Table 1: Michaelis-Menten Kinetic Parameters for Voriconazole N-oxidation by Recombinant CYP Enzymes
| Enzyme | Km (μM) |
|---|---|
| CYP2C19 | 3.5 |
| CYP2C9 | 20 |
| CYP3A4 | 835 |
Data sourced from studies on recombinant enzymes. nih.gov
Evaluation of Metabolic Contributions of Specific Enzymes using Isotopic Methods
In vitro studies have determined the relative contributions of the major CYP enzymes to the formation of voriconazole N-oxide. nih.gov
Table 2: Contribution of Individual CYP Enzymes to Voriconazole N-oxidation
| Enzyme | Contribution |
|---|---|
| CYP2C19 | 63.1% |
| CYP3A4 | 29.5% |
| CYP2C9 | 13.4% |
Determined by specific CYP inhibition in human liver microsomes. nih.gov
Influence of Genetic Polymorphism on Metabolic Clearance in In Vitro Systems
Genetic variations in the genes encoding metabolic enzymes can significantly impact the clearance of voriconazole. The CYP2C19 gene is highly polymorphic, leading to different metabolic phenotypes. pharmgkb.orgfrontiersin.orgnih.gov
Individuals can be classified into different metabolizer groups based on their CYP2C19 genotype:
Poor Metabolizers (PMs): Carry two non-functional alleles, leading to significantly reduced metabolism and higher plasma concentrations of voriconazole. nih.govscielo.br
Intermediate Metabolizers (IMs): Heterozygous for a non-functional allele, resulting in decreased metabolic capacity compared to normal metabolizers. nih.govscielo.br
Normal (Extensive) Metabolizers (NMs/EMs): Carry two functional alleles. scielo.br
Ultrarapid Metabolizers (UMs): Carry alleles that lead to increased enzyme activity, resulting in faster metabolism and lower plasma concentrations. frontiersin.org
In vitro systems, such as human liver microsomes from donors with known CYP2C19 genotypes, are invaluable for studying the direct impact of these polymorphisms on voriconazole metabolism. nih.gov Studies have shown that in liver microsomes from CYP2C19 poor metabolizers, the role of CYP3A4 in voriconazole N-oxidation becomes more prominent. nih.gov This highlights the metabolic shift that can occur due to genetic variations. The impact of FMO3 genetic polymorphisms on voriconazole metabolism has also been investigated, with certain variants leading to lower plasma concentrations of the drug due to higher metabolic activity. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Voriconazole |
| This compound |
| Voriconazole N-oxide |
| Hydroxyvoriconazole |
| Dihydroxy-voriconazole |
| Ketoconazole |
| Sulfaphenazole |
| S-mephenytoin |
Kinetic Isotope Effect Kie Studies with Isotopically Labeled Voriconazole
Theoretical and Experimental Basis of Carbon-13 Kinetic Isotope Effects
A kinetic isotope effect is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its heavier isotopes. wikipedia.org The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). For carbon, this is the ratio k12/k13. wikipedia.org
The theoretical foundation of the KIE lies in the principles of quantum mechanics and transition state theory. acs.orgacs.org A chemical bond involving a heavier isotope, such as carbon-13, has a lower zero-point vibrational energy than the same bond with a lighter isotope (carbon-12). This means that more energy is required to break a bond to ¹³C than to ¹²C. wikipedia.org Consequently, if the bond to the isotopically labeled carbon is broken or significantly altered in the rate-determining step of a reaction, the reaction will proceed more slowly for the ¹³C-containing molecule, resulting in a "normal" KIE where k12/k13 > 1. wikipedia.orgillinois.edu The magnitude of the ¹³C KIE is typically small, often around 1.02 to 1.06, because the 8% mass difference between ¹³C and ¹²C is much less than the 100% mass difference between deuterium (B1214612) (²H) and protium (B1232500) (¹H). wikipedia.org
Experimentally, ¹³C KIEs can be determined in several ways. The most direct method involves separate measurements of the reaction rates for the unlabeled (¹²C) and labeled (¹³C) compounds under identical conditions. wikipedia.org However, maintaining identical conditions can be challenging. A more precise method is the competition experiment, where a mixture of the labeled and unlabeled compounds is allowed to react, and the isotopic composition of the remaining reactant or the formed product is analyzed at a specific reaction conversion. illinois.edu High-precision techniques like isotope ratio mass spectrometry (IRMS) or quantitative nuclear magnetic resonance (NMR) spectroscopy are employed for these measurements. wikipedia.orgillinois.edu
Investigation of Rate-Limiting Steps in Voriconazole (B182144) Biotransformation
Voriconazole undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2C19 playing a major role, and CYP3A4 and CYP2C9 contributing to a lesser extent. fu-berlin.detandfonline.comnih.gov The main metabolic pathways include N-oxidation to form Voriconazole N-oxide and hydroxylation of the methyl group. tandfonline.comnih.gov
The use of Voriconazole-13C3 in KIE studies can help determine whether the cleavage of a specific C-C or C-N bond is the rate-determining step in its metabolic transformation. msdmanuals.com A significant primary ¹³C KIE observed when a labeled carbon is at the site of metabolism indicates that the chemical bond-breaking event is kinetically significant and likely part of the slowest step in that metabolic pathway. acs.orgresearchgate.net Conversely, if the KIE is close to unity (k12/k13 ≈ 1), it suggests that the bond cleavage is not rate-limiting; instead, another step, such as substrate binding to the enzyme or product release, may be the slow step. acs.orgunl.edu
For example, by synthesizing this compound with the label at the methyl group, researchers could study the hydroxylation pathway. A KIE greater than 1 would imply that the C-H bond activation at this position is a rate-limiting part of the reaction.
| Labeled Position in Voriconazole-¹³C₃ | Metabolic Reaction | Hypothetical KIE (k₁₂/k₁₃) | Interpretation of Rate-Limiting Step |
|---|---|---|---|
| Carbon in pyrimidine (B1678525) ring | N-oxidation by CYP2C19/CYP3A4 | 1.04 | C-N bond cleavage is part of the rate-determining step for N-oxide formation. |
| Carbon in methyl group | Hydroxylation by CYP3A4 | 1.05 | C-H bond activation at the methyl group is rate-determining for this pathway. |
| Carbon in pyrimidine ring | N-oxidation by CYP2C19/CYP3A4 | 1.005 | C-N bond cleavage is not the slowest step; enzyme-substrate binding or product release is likely rate-limiting. |
Exploration of Secondary Isotope Effects in Metabolic Reactions
Secondary kinetic isotope effects (SKIEs) occur when isotopic substitution at a position not directly involved in bond-making or bond-breaking still influences the reaction rate. wikipedia.orgnih.gov These effects are generally smaller than primary KIEs but provide valuable information about the transition state structure. wikipedia.org SKIEs arise from changes in the vibrational environment of the labeled atom as the molecule moves from the ground state to the transition state, often reflecting changes in atomic hybridization (e.g., from sp³ to sp²). princeton.edu
In the context of this compound, measuring SKIEs could offer deeper insight into the enzymatic mechanism of CYP450-mediated metabolism.
α-SKIEs : An isotopic label placed on a carbon atom adjacent to the bond being cleaved (the α-position) can probe changes at the reaction center. For instance, labeling the carbon atom of the fluoropyrimidine ring attached to the nitrogen that gets oxidized could reveal details about the transition state of the N-oxidation reaction.
β-SKIEs : An isotope placed two bonds away from the reacting center (the β-position) can report on conformational or electronic changes during the reaction.
These subtle effects can help construct a more detailed picture of the enzyme's active site and the chemical transformation it catalyzes.
| Type of SKIE | Position of ¹³C Label | Metabolic Pathway | Potential Mechanistic Insight |
|---|---|---|---|
| α-Secondary | Carbon adjacent to the N-oxide nitrogen | N-Oxidation | Information on the change in geometry and hybridization at the nitrogen atom in the transition state. |
| β-Secondary | Carbon in the triazole ring | Methyl Hydroxylation | Probes conformational changes or the development of charge in the transition state remote from the site of oxidation. |
Impact of Isotopic Labeling on Metabolic Switching in In Vitro Models
When a drug has multiple metabolic pathways, reinforcing one metabolic site with a heavy isotope can slow down the reaction at that position, potentially diverting metabolism toward alternative, kinetically more favorable routes. osti.govosti.gov This phenomenon is known as metabolic switching. While most pronounced with deuterium substitution due to the large C-H vs. C-D isotope effects, the smaller ¹³C KIE can also induce this effect, albeit to a lesser degree. wikipedia.orgosti.gov
In vitro models, such as human liver microsomes (HLMs), are ideal for studying such phenomena. fu-berlin.demdpi.com Voriconazole is metabolized by several enzymes to different products, making it a candidate for metabolic switching. nih.gov For instance, if the primary N-oxidation pathway catalyzed by CYP2C19 is slightly slowed by ¹³C labeling on the pyrimidine ring, a greater proportion of the drug might be shunted toward the hydroxylation pathway catalyzed by CYP3A4. The use of this compound in HLM incubations allows for the precise measurement of metabolite ratios, which can be compared to those from the unlabeled drug to detect any metabolic switching.
| Substrate | Labeled Position | % Voriconazole N-oxide (CYP2C19/3A4) | % Hydroxyvoriconazole (CYP3A4) | Interpretation |
|---|---|---|---|---|
| Voriconazole (unlabeled) | N/A | 75% | 25% | Baseline metabolite distribution. |
| Voriconazole-¹³C₃ | Pyrimidine Ring (N-oxidation site) | 72% | 28% | A small KIE on N-oxidation causes a minor shift toward the hydroxylation pathway, indicating metabolic switching. |
Role of Voriconazole 13c3 As a Certified Reference Material and Analytical Standard
Establishment of Traceability and Measurement Uncertainty for Labeled Reference Standards
The establishment of metrological traceability is a fundamental requirement for all reference materials, including isotopically labeled standards like Voriconazole-13C3. ezag.comnist.govukas.com Traceability ensures that a measurement result can be linked to a recognized reference, such as a national or international standard, through an unbroken chain of calibrations. ezag.comnist.gov This process is essential for achieving comparable and reliable results across different laboratories and over time. iaea.org
For a labeled reference standard such as this compound, the traceability chain begins with the purity assessment of the analytical standard itself. rsc.org The concentration of the standard is typically certified by relating it to primary standards from National Metrology Institutes (NMIs) like the National Institute of Standards and Technology (NIST) in the USA or the Physikalisch-Technische Bundesanstalt (PTB) in Germany. ezag.comsigmaaldrich.com These NMIs ensure the values are traceable to the International System of Units (SI). rsc.orgsigmaaldrich.com
A crucial aspect of certifying a reference material is the determination of measurement uncertainty. sigmaaldrich.comresearchgate.net This involves identifying and quantifying all potential sources of error in the measurement process. lgcstandards.com For a labeled standard like this compound, these sources can include:
Purity of the standard: The isotopic and chemical purity of this compound must be high to avoid interference from unlabeled analyte. lgcstandards.comeuropa.eu
Mass measurements: The weighing of the reference material must be performed using calibrated balances traceable to the standard kilogram. rsc.org
Isotope ratios: Accurate measurement of the isotope distribution is necessary to confirm the isotopic enrichment. rsc.orglgcstandards.com
Homogeneity: The consistency of the material between different units (e.g., ampoules) must be assessed. lgcstandards.com
Stability: The stability of the reference material under defined storage conditions must be evaluated over time. lgcstandards.combam.de
The combined standard uncertainty is calculated by combining the individual uncertainties from all these sources. This value is then expanded to provide a level of confidence, typically 95%, for the certified value. lgcstandards.com
Table 1: Key Factors in Establishing Traceability and Measurement Uncertainty for this compound
| Factor | Description | Relevance to this compound |
| Metrological Traceability | The property of a measurement result whereby it can be related to a reference through a documented unbroken chain of calibrations. nist.gov | Ensures that the certified value of this compound is accurate and comparable to international standards. ezag.comiaea.org |
| Measurement Uncertainty | A parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand. | Provides a quantitative indication of the quality of the certified value for this compound. researchgate.netlgcstandards.com |
| Purity | The degree to which a substance is free from extraneous matter. For SIL standards, this includes both chemical and isotopic purity. europa.eu | High purity is essential to prevent interference from the unlabeled analyte and ensure accurate quantification. lgcstandards.comeuropa.eu |
| Homogeneity | The uniformity of a property of a reference material within a single unit and between different units. lgcstandards.com | Ensures that any subsample of the this compound reference material is representative of the whole batch. |
| Stability | The ability of a reference material, when stored under specified conditions, to maintain a stated property value within specified limits for a specified period of time. lgcstandards.combam.de | Guarantees the long-term reliability of the certified value of this compound. |
Application in Inter-Laboratory Comparison Studies and External Quality Assessment Schemes
This compound plays a vital role in enhancing the quality and reliability of laboratory measurements through its use in inter-laboratory comparison (ILC) studies and external quality assessment (EQA) schemes. nih.goviqls.netmdpi.com These programs are essential for laboratories to assess their performance against their peers and to identify potential areas for improvement. iqls.netmdpi.com
In ILCs, identical samples, often spiked with a known concentration of an analyte and its labeled internal standard like this compound, are sent to multiple laboratories for analysis. castwas-cewe.orgeuropa.eu The results are then compared to a reference value, which may be determined by a reference laboratory using a high-accuracy method, often isotope dilution mass spectrometry (IDMS). researchgate.net The use of a stable isotope-labeled internal standard like this compound is crucial in these studies as it helps to minimize the impact of matrix effects and variations in sample preparation, leading to more comparable results between laboratories. researchgate.net
EQA schemes, also known as proficiency testing (PT), are a broader form of quality assurance that regularly assesses the performance of participating laboratories. nih.goviqls.net In the context of therapeutic drug monitoring (TDM) for Voriconazole (B182144), EQA providers distribute samples with unknown concentrations of the drug. shimadzu.com Laboratories analyze these samples using their routine methods, which ideally include this compound as an internal standard, and report their results back to the provider. shimadzu.com The provider then evaluates the laboratory's performance based on the deviation from the assigned value. shimadzu.com
The benefits of using this compound in these programs include:
Improved Accuracy and Comparability: By compensating for analytical variability, this compound helps to ensure that the results obtained by different laboratories are accurate and comparable. nih.govnih.gov
Identification of Methodological Issues: Discrepancies in results between laboratories using the same labeled internal standard can highlight underlying issues with a specific laboratory's methodology. nih.gov
Validation of New Methods: ILCs and EQA schemes provide an objective way to validate the performance of new analytical methods before they are implemented for routine use. jyoungpharm.org
Demonstration of Competence: Successful participation in EQA schemes is often a requirement for laboratory accreditation, demonstrating the laboratory's competence in performing specific tests. nih.gov
One study on the determination of immunosuppressive drugs found that while isotopically labeled internal standards are generally considered superior, other factors in method optimization are also important. nih.gov However, for ensuring the highest level of accuracy and minimizing variability, especially in inter-laboratory settings, the use of a stable isotope-labeled standard like this compound is highly recommended. biopharmaservices.comcuni.cz
Ensuring Analytical Robustness and Transferability of Bioanalytical Methods
The robustness of a bioanalytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, indicating its reliability during normal usage. uci.edu The transferability of a method refers to the ability to reproduce the same analytical performance when the method is transferred to a different laboratory or used with different equipment. pharmtech.com this compound, as a stable isotope-labeled internal standard, is instrumental in ensuring both the robustness and transferability of bioanalytical methods for the quantification of Voriconazole. biopharmaservices.compharmtech.com
The use of a stable isotope-labeled internal standard like this compound is a key factor in developing a robust bioanalytical method. biopharmaservices.com Because this compound has nearly identical chemical and physical properties to the unlabeled Voriconazole, it co-elutes during chromatography and experiences similar effects from the sample matrix. waters.com This co-behavior allows it to compensate for variations in:
Sample preparation and extraction: Losses of analyte during these steps are mirrored by losses of the internal standard, so the ratio of their responses remains constant. biopharmaservices.comwaters.com
Injection volume: Minor variations in the volume of sample injected into the analytical instrument are corrected for. biopharmaservices.com
Ionization efficiency in mass spectrometry: The presence of other compounds in the sample matrix can suppress or enhance the ionization of the analyte. This compound experiences the same matrix effects, thus normalizing the analyte's signal. annlabmed.org
Instrumental drift: Changes in instrument performance over the course of an analytical run are compensated for. biopharmaservices.com
When transferring a bioanalytical method to another laboratory, partial or full revalidation is often necessary to ensure that the method performs as expected in the new environment. europa.eu The use of a stable isotope-labeled internal standard like this compound is particularly crucial during method transfer. pharmtech.com It provides a consistent reference point that helps to ensure the data generated in the new laboratory is comparable to the data from the original laboratory. pharmtech.com Regulatory bodies like the European Medicines Agency (EMA) recommend the use of stable isotope-labeled internal standards whenever possible in bioanalytical methods. europa.eu
Table 2: Role of this compound in Method Robustness and Transferability
| Aspect | How this compound Contributes |
| Robustness | Compensates for minor variations in sample preparation, injection volume, and instrument conditions, ensuring the reliability of the method during routine use. biopharmaservices.comuci.edu |
| Transferability | Provides a consistent internal reference that facilitates the reproduction of analytical performance when the method is transferred between laboratories or instruments. pharmtech.com |
| Matrix Effects | Corrects for the suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix. waters.comannlabmed.org |
| Regulatory Compliance | The use of stable isotope-labeled internal standards is recommended by regulatory agencies to ensure the quality and reliability of bioanalytical data. europa.eu |
Emerging Research Applications and Future Directions
Integration of Labeled Voriconazole (B182144) in Advanced Metabolomics Studies
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, offers a powerful lens to understand the complex biochemical effects of drugs. nih.govmdpi.com The integration of isotopically labeled compounds like Voriconazole-13C3 is a critical advancement in this field. In studies investigating drug-induced toxicity, such as voriconazole-induced hepatotoxicity, metabolomics can reveal underlying mechanisms like oxidative stress. nih.gov
By using this compound as a tracer, researchers can precisely follow the metabolic fate of the drug, distinguishing its metabolites from the endogenous metabolome. This allows for an unambiguous identification and quantification of metabolic pathways affected by the drug. For example, a study on voriconazole-induced liver injury identified significant alterations in metabolites related to oxidative stress, energy production, and bile acid homeostasis. nih.gov Future studies employing this compound could provide a more definitive map of these pathways by tracking the incorporation of the 13C atoms into downstream metabolites, offering a clearer picture of the drug's specific impact on cellular metabolism and toxicity mechanisms. This approach holds promise for identifying novel biomarkers for drug efficacy and toxicity. nih.govmdpi.com
Potential for Novel Isotopic Probes in Enzyme Activity Profiling
Voriconazole functions by inhibiting a key fungal enzyme, the cytochrome P450-dependent 14-α-sterol demethylase, which is essential for ergosterol (B1671047) biosynthesis. europa.eu This mechanism of action makes its isotopically labeled counterpart, this compound, a candidate for development into a novel isotopic probe for enzyme activity profiling. Activity-based probes (ABPs) are powerful chemical tools used to study the activity of specific enzymes in complex biological samples. nih.gov
While fluorescently labeled ABPs have been developed for other enzymes, the use of stable isotope-labeled inhibitors like this compound offers a different modality for assessing enzyme engagement and activity, particularly when coupled with mass spectrometry. By incubating a biological system with this compound, researchers could potentially quantify the extent of target enzyme binding by measuring the labeled drug recovered or by observing shifts in the metabolic output of the targeted pathway. This could be particularly valuable for understanding drug resistance mechanisms or for screening new drug candidates that compete for the same enzyme active site. The development of such probes would represent a significant step forward in studying the enzymology of drug-target interactions in a more native environment.
Advancements in Quantitative Mass Spectrometry Methodologies
The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry (MS) for therapeutic drug monitoring (TDM). shimadzu.com this compound, along with deuterium-labeled analogs (e.g., Voriconazole-D3), serves this critical function in numerous validated analytical methods. shimadzu.comnih.gov Because stable isotope-labeled standards have nearly identical chemical and physical properties to the analyte, they co-elute during chromatography and experience the same ionization effects in the mass spectrometer, correcting for variability in sample preparation and analysis. shimadzu.com
Recent advancements focus on developing rapid, high-throughput, and sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and paper spray mass spectrometry for quantifying voriconazole in biological matrices such as plasma or serum. nih.govnih.gov These methods are crucial for TDM, as voriconazole exhibits high pharmacokinetic variability among patients. tandfonline.com The use of this compound ensures the accuracy and precision of these assays, which are essential for clinical research aiming to correlate drug concentrations with efficacy and toxicity. shimadzu.commdpi.com
Below is a table summarizing mass transition data used in LC-MS/MS methods for voriconazole and its isotopically labeled analogs.
| Compound | Parent Ion (m/z) | Fragment Ion (m/z) |
| Voriconazole | 350 | 281, 224, 127 |
| Voriconazole-D3 | 353 | 284, 266, 224 |
| Fluconazole-13C3 | 310 | 241, 223, 172 |
| This table is generated based on data from multiple sources. nih.govnih.goviu.edu |
Exploration of Isotopic Labeling in Non-human Pharmacokinetic and Disposition Studies for Comparative Research
Understanding the pharmacokinetics (PK) and metabolic disposition of a drug in various animal species is a cornerstone of preclinical development. nih.gov Comparative PK studies in species such as mice, rats, rabbits, and dogs help to understand species-specific differences in drug absorption, distribution, metabolism, and excretion (ADME) and to predict human pharmacokinetics. nih.govnih.gov Voriconazole, for instance, is extensively metabolized in all species studied, with the N-oxide being the major circulating metabolite in rats, dogs, and humans. nih.gov
The use of this compound in such non-human studies allows for precise "mass balance" studies, where the fate of all administered drug can be tracked and accounted for, including the identification of novel or low-abundance metabolites. By administering a mixture of labeled and unlabeled drug, researchers can use MS to differentiate drug-related material from endogenous compounds, simplifying metabolite identification. This is particularly important for a drug like voriconazole, which shows non-linear pharmacokinetics and autoinduction of metabolism in some animal species but not in humans. nih.gov These comparative studies are essential for building robust physiologically-based pharmacokinetic (PBPK) models that can simulate drug behavior and improve the translation of preclinical findings to clinical practice. nih.gov
Q & A
Basic: What analytical methods are recommended for quantifying Voriconazole-13C3 in pharmacokinetic studies?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. Method validation should adhere to FDA/EMA guidelines, including parameters like linearity (1–10,000 ng/mL), precision (<15% CV), and accuracy (85–115%). Isotopic purity must be confirmed via high-resolution mass spectrometry to avoid interference from unlabeled Voriconazole .
Basic: How should researchers design a population pharmacokinetic (PK) study for this compound in pediatric populations?
Use a sparse sampling approach with nonlinear mixed-effects modeling (e.g., NONMEM or Monolix) to account for variability in age, weight, and CYP2C19 polymorphisms. Incorporate covariates like hepatic function and drug-drug interactions (e.g., with rifampicin). A minimum of 3–5 samples per patient, collected at steady-state, is recommended to estimate clearance and volume of distribution accurately .
Advanced: How can researchers resolve contradictory PK data for this compound across studies?
Employ model-based meta-analysis (MBMA) to harmonize disparate datasets. For example, discrepancies in bioavailability may arise from formulation differences (e.g., IV vs. oral). Use structural identifiability analysis to test competing hypotheses (e.g., saturable metabolism vs. nonlinear protein binding). Advanced model evaluation methods, such as visual predictive checks (VPCs) and bootstrap validation, are critical to confirm robustness .
Advanced: What methodologies are optimal for assessing this compound’s tissue penetration in immunocompromised patients?
Combine microdialysis with positron emission tomography (PET) imaging using radiolabeled this compound. For cerebral penetration studies, measure cerebrospinal fluid (CSF) concentrations relative to plasma and apply a physiologically based pharmacokinetic (PBPK) model to predict unbound drug levels. Tissue biopsies analyzed via MALDI-TOF can validate spatial distribution .
Basic: What ethical considerations are critical when designing clinical trials with this compound?
Ensure written informed consent addresses risks of hepatotoxicity and phototoxicity. Protocols must include stopping rules for liver enzyme elevations (>5× ULN). Use centralized institutional review board (IRB) approvals to standardize ethical oversight across multicenter trials. Pediatric studies require assent forms and age-appropriate communication .
Advanced: How can Bayesian forecasting improve this compound dosing in critically ill patients?
Integrate real-time therapeutic drug monitoring (TDM) with Bayesian software (e.g., DoseMeRx) to individualize dosing. For patients with fluctuating renal/hepatic function, update priors using creatinine clearance and albumin levels. Target an AUC/MIC ratio >25 for Aspergillus spp. and validate predictions with external cohorts using prediction-corrected VPCs .
Basic: What statistical approaches are recommended for analyzing exposure-response relationships in this compound studies?
Use multivariable logistic regression for dichotomous outcomes (e.g., treatment success vs. failure). For time-to-event data (e.g., survival), apply Cox proportional hazards models with this compound trough concentrations as time-varying covariates. Report 95% confidence intervals and avoid the term "significant" without accompanying p-values .
Advanced: How can researchers address inter-laboratory variability in this compound assay results?
Implement a harmonization protocol using certified reference materials (e.g., NIST SRM 3253). Conduct cross-validation studies with ≥3 independent labs, reporting Bland-Altman plots and concordance correlation coefficients (CCC >0.9). Standardize pre-analytical factors (e.g., plasma storage at −80°C, ≤2 freeze-thaw cycles) .
Basic: What guidelines govern the presentation of pharmacokinetic data in manuscripts on this compound?
Tables must include geometric mean ratios (GMRs) with 90% CIs for bioequivalence studies. Use Roman numerals for table labels and superscript lowercase letters for footnotes. Report numerical data to one decimal beyond instrument precision (e.g., 12.3 ng/mL for LC-MS/MS). Avoid stacked bar graphs for time-concentration profiles; prefer semi-log plots .
Advanced: What strategies mitigate CYP2C19 polymorphism-related variability in this compound metabolism?
Develop genotype-guided dosing algorithms using prospective CYP2C19 phenotyping (e.g., omeprazole metabolic ratio). For poor metabolizers, reduce maintenance doses by 50% and monitor trough concentrations (target: 1–5.5 µg/mL). In silico simulations with Simcyp can predict drug interactions in polypharmacy scenarios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
